5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21F2N5OS and its molecular weight is 441.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, in a unique manner. It has been found to be more selective to ENT2 than to ENT1 . This selectivity could lead to specific changes in the function of these transporters, potentially altering the transport of nucleosides across the cell membrane .
Biochemical Pathways
Given its interaction with ents, it is likely that it impacts the pathways involving nucleoside transport and metabolism .
Pharmacokinetics
The compound’s interaction with ents suggests it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of ENTs . This could potentially lead to changes in nucleoside transport and metabolism, impacting various cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Biological Activity
5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in pharmacological applications. Its structure includes a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C22H21F2N5OS
- Molecular Weight : 441.5 g/mol
- CAS Number : 887222-22-2
The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs) . Research indicates that it has a higher selectivity for ENT2 compared to ENT1 , suggesting a targeted approach in modulating nucleoside transport and metabolism pathways within cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The presence of the piperazine structure enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial efficacy. For instance, piperazine derivatives have shown increased activity against various bacterial strains .
Inhibition Studies
Inhibition studies have demonstrated that compounds with similar structures can act as effective inhibitors of enzymes such as monoamine oxidase (MAO). The design and synthesis of pyridazinones containing the (2-fluorophenyl) piperazine moiety revealed potent MAO-B inhibitory activities with IC50 values as low as 0.013 µM, indicating a strong potential for neuroprotective applications .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing new piperazine-based compounds showed that the incorporation of fluorophenyl groups significantly enhanced biological activity against bacterial pathogens. The results indicated that structural modifications could lead to improved antimicrobial properties .
- Pharmacokinetics : The interaction with ENTs suggests favorable pharmacokinetic profiles for this compound, likely leading to high bioavailability and effective distribution in biological systems. This characteristic is essential for therapeutic applications, especially in treating infections or neurological disorders.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-6-8-16(23)9-7-15)28-12-10-27(11-13-28)18-5-3-2-4-17(18)24/h2-9,19,30H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIZWDVZWACEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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